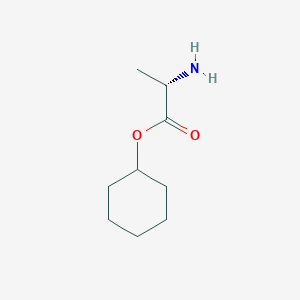
(S)-Cyclohexyl 2-aminopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Cyclohexyl 2-aminopropanoate is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cyclohexyl group attached to the alpha carbon of the 2-aminopropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cyclohexyl 2-aminopropanoate typically involves the esterification of (S)-2-aminopropanoic acid with cyclohexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are passed over a solid acid catalyst. The continuous flow process offers advantages such as improved reaction efficiency, better control over reaction conditions, and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Cyclohexyl 2-aminopropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of cyclohexyl 2-aminopropanol.
Substitution: Formation of amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
(S)-Cyclohexyl 2-aminopropanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-Cyclohexyl 2-aminopropanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-Isopropyl 2-aminopropanoate
- (S)-2-Amino-1-propanol
Comparison
(S)-Cyclohexyl 2-aminopropanoate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it different from similar compounds like (S)-Isopropyl 2-aminopropanoate and (S)-2-Amino-1-propanol, which have different alkyl groups attached to the amino acid moiety. The cyclohexyl group enhances the compound’s hydrophobicity and can influence its interaction with biological targets, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
cyclohexyl (2S)-2-aminopropanoate |
InChI |
InChI=1S/C9H17NO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h7-8H,2-6,10H2,1H3/t7-/m0/s1 |
Clave InChI |
BYAGYQXRLBVKTP-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](C(=O)OC1CCCCC1)N |
SMILES canónico |
CC(C(=O)OC1CCCCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















